molecular formula C13H10N2 B13000499 2-(Phenylethynyl)pyridin-4-amine

2-(Phenylethynyl)pyridin-4-amine

Cat. No.: B13000499
M. Wt: 194.23 g/mol
InChI Key: VYUWBTHJZPPQQS-UHFFFAOYSA-N
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Description

2-(Phenylethynyl)pyridin-4-amine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a phenylethynyl group attached to the second position of the pyridine ring and an amine group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylethynyl)pyridin-4-amine typically involves the Sonogashira coupling reaction. This reaction is carried out between 2-bromo-4-aminopyridine and phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylethynyl)pyridin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The phenylethynyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethynyl group can yield phenylacetic acid, while reduction of the nitro group results in the formation of aniline derivatives .

Scientific Research Applications

2-(Phenylethynyl)pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Phenylethynyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes and reducing the expression of proliferating cell nuclear antigen (PCNA) . The compound’s ability to modulate these pathways makes it a promising candidate for further investigation.

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylethynyl)pyridine: Lacks the amine group at the fourth position.

    4-Aminopyridine: Lacks the phenylethynyl group.

    2-Phenylethynyl-1H-pyrrole: Contains a pyrrole ring instead of a pyridine ring.

Uniqueness

2-(Phenylethynyl)pyridin-4-amine is unique due to the presence of both the phenylethynyl and amine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

2-(2-phenylethynyl)pyridin-4-amine

InChI

InChI=1S/C13H10N2/c14-12-8-9-15-13(10-12)7-6-11-4-2-1-3-5-11/h1-5,8-10H,(H2,14,15)

InChI Key

VYUWBTHJZPPQQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=NC=CC(=C2)N

Origin of Product

United States

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